Acid Violet 90

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

6408-29-3 |

|---|---|

Molecular Formula |

C40H30CrN8Na2O10S2 |

Molecular Weight |

944.8 g/mol |

IUPAC Name |

disodium;chromium;3-hydroxy-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]naphthalene-1-sulfonate;3-hydroxy-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/2C20H16N4O5S.Cr.2Na/c2*1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;;;/h2-11,25-26H,1H3,(H,27,28,29);2-11,23,25H,1H3,(H,27,28,29);;;/q;;;2*+1/p-2 |

InChI Key |

KANXDAXCHXKNKQ-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O)C4=CC=CC=C4.[Na+].[Na+].[Cr] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Chemical Profile of Acid Violet 90: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the chemical properties of Acid Violet 90, a significant metal complex azo dye. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource for understanding its fundamental characteristics.

Core Chemical Identity and Properties

This compound, identified by the CAS Number 6408-29-3 and Colour Index Number 18762, is a complex organometallic compound.[1][2] It is synthesized through the diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid, its subsequent coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, and finally, the formation of a 1:2 chromium complex.[1][3] This process results in a stable, reddish-purple powder.[4]

Contrary to some reports that describe a simpler molecular structure, this compound is a coordination complex. The widely accepted molecular formula for this chromium complex is C₄₀H₂₇CrN₈O₁₀S₂·2Na, corresponding to a molecular weight of approximately 941.8 g/mol .[5][6]

Tabulated Chemical Data

For clarity and ease of comparison, the key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | disodium;chromium;3-hydroxy-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]naphthalene-1-sulfonate;3-hydroxy-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate | [6] |

| Synonyms | C.I. This compound, Acid Bordeaux B, Bordeaux MB, Acid Rubine M-B | [1] |

| CAS Number | 6408-29-3 | [1][2][7][8] |

| Colour Index | 18762 | [1][2] |

| Molecular Formula | C₄₀H₂₇CrN₈O₁₀S₂·2Na | [5][6] |

| Molecular Weight | ~941.8 g/mol | [5][6] |

| Physical Appearance | Reddish-purple powder | [4] |

| Melting Point | Approx. 270°C (decomposes) | |

| Solubility | Soluble in water and ethanol. | [1][4] |

| Chemical Class | Monoazo, 1:2 Metal Complex | [1][2] |

Experimental Protocols

Detailed methodologies for determining the key chemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for dye analysis.

Determination of Melting Point

The melting point of this compound, which is more accurately a decomposition temperature, can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate of 10-20°C per minute for an initial approximate determination.

-

Observation: The temperature at which the substance begins to change state and the temperature at which it is completely decomposed are observed.

-

Refined Measurement: For a more accurate reading, a fresh sample is heated to a temperature approximately 20°C below the approximate decomposition temperature. The heating rate is then reduced to 1-2°C per minute, and the temperature range of decomposition is recorded precisely.

Solubility Determination (Qualitative and Semi-Quantitative)

The solubility of this compound in various solvents can be assessed through standardized laboratory procedures.

Methodology:

-

Solvent Selection: A range of solvents (e.g., deionized water, ethanol, acetone, toluene) are selected for testing.

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is added to a measured volume of each solvent (e.g., 1 mL) in separate test tubes.

-

Dissolution: The mixtures are agitated vigorously at a controlled temperature (e.g., 25°C) for a set period.

-

Observation: The solutions are visually inspected for any undissolved solid. The results are recorded as soluble, partially soluble, or insoluble.

-

Semi-Quantitative Analysis (Saturation Method): To estimate the solubility, small, known amounts of the dye are incrementally added to a fixed volume of the solvent until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). The total mass of dissolved dye provides an approximate solubility value (e.g., in g/L).

Spectroscopic Analysis

Spectroscopic techniques are crucial for elucidating the structural and electronic properties of this compound.

UV-Visible (UV-Vis) Spectroscopy Protocol:

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., water or ethanol) to an approximate concentration of 10⁻⁵ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used, with the pure solvent serving as the reference.

-

Spectral Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified. Due to its complex aromatic structure and metal-ligand charge transfer, this compound is expected to exhibit strong absorption bands in the visible region, contributing to its intense color.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:

-

Sample Preparation: A small amount of dry this compound powder is intimately mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Spectral Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to its functional groups. Key expected vibrations include those for N=N stretching (azo group), C=C stretching (aromatic rings), S=O stretching (sulfonate groups), and potentially metal-ligand vibrations at lower frequencies.

Visualized Workflows and Relationships

To further clarify the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: A simplified workflow for the synthesis of this compound.

Caption: Logical relationships between experimental data and chemical identity.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. colorantsgroup.com [colorantsgroup.com]

- 3. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 4. Acid violet 90 | 6408-29-3 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. C.I. This compound | C40H30CrN8Na2O10S2 | CID 136496748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Acid Violet 90 (CAS 6408-29-3)

Introduction

Acid Violet 90, identified by CAS number 6408-29-3 and Colour Index number 18762, is a synthetic, water-soluble dye.[1][2] Chemically, it is classified as a monoazo 1:2 metal complex, specifically a chromium complex.[2][3] This structure contributes to its notable fastness properties.[4] Appearing as a reddish-purple or violet powder, this compound is utilized across various industries, from textiles and leather to inks and paper.[1][3][5][6] Beyond its industrial use, it has found niche applications in biomedical research as a histological stain and a potential modulator of enzymatic activity, making it a compound of interest for researchers and scientists.[7][8] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, biological mechanism, and safety protocols.

Chemical and Physical Properties

This compound exhibits distinct chemical and physical characteristics that define its applications and handling requirements. It is soluble in water, producing a bluish-red solution, and also soluble in ethanol, where it forms a yellow-light purple solution.[1] Its chemical behavior in the presence of strong acids and bases is a key identifier; it turns bluish-red in concentrated sulfuric acid and forms precipitates when strong acids or bases are added to its aqueous solution.[3]

Table 1: Chemical Identification of this compound

| Property | Value |

| CAS Number | 6408-29-3[1][9] |

| C.I. Number | 18762[2][9] |

| Chemical Class | Monoazo 1:2 Metal Complex[2] |

| Molecular Formula | C40H27CrN8Na2O10S2[10] or C40H26CrN8O10S2·H·2Na[11] |

| Molecular Weight | 446.41 g/mol (Note: This corresponds to a simpler, non-complexed formula and is often cited, but the complex itself is larger)[1][5] |

| Physical Appearance | Reddish purple / Violet Powder[2][3] |

| Synonyms | Acid Bordeaux B, Bordeaux MB, Acid Rubine M-B, Acid Violet SB, C.I. This compound[1][9][11] |

Table 2: Physical and Solubility Properties of this compound

| Property | Value |

| Solubility in Water | Soluble; forms a blue-ray red solution.[1] |

| Solubility in Ethanol | Soluble; forms a yellow-light purple solution. |

| Behavior in Conc. H₂SO₄ | Turns blue-light red; becomes red upon dilution.[1][3] |

| Behavior in Aqueous HCl | Forms an orange solution with a red precipitate.[3] |

| Behavior in Aqueous NaOH | Forms a red solution with a red precipitate.[3] |

| Melting Point | Approx. 270°C (decomposes) |

| Light Fastness | 5-6[2] |

| Washing Fastness | 4-5[2] |

Synthesis of this compound

The manufacturing process for this compound is a multi-step chemical synthesis.[3][5] It begins with the diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid. The resulting diazo compound is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[5] The final step involves treating this coupled product in an aqueous solution with a chromium salt to form the stable 1:2 chromium complex.[3]

Caption: Synthesis workflow for this compound.

Industrial and Research Applications

This compound is a versatile dye used in several industrial processes. Its primary application is in the dyeing of protein-based and polyamide fibers.[1][12] It is also used for direct printing on certain fabrics and for coloring leather and paper.

Table 3: Summary of Key Applications

| Sector | Application | Description |

| Textile Industry | Dyeing & Printing | Used for dyeing wool, silk, and polyamide (nylon) fibers and their blends.[1][12] |

| Leather Industry | Dyeing | Imparts a violet color to leather goods.[5] |

| Paper & Ink | Colorant | Used for surface shading of paper and as a colorant in inks.[1][6] |

| Biomedical Research | Histological Stain | Stains nuclei and cytoplasm for microscopic examination.[7][8] |

| Cell Biology | Cell Cycle Marker | Has been used as a marker for the G1 phase of the cell cycle.[7] |

| Biochemistry | Enzyme Inhibitor | Investigated as a potential serine protease inhibitor.[7][8] |

Biological Mechanism of Action

In research settings, this compound has demonstrated specific biological activities. As a histological stain, its acidic nature allows it to bind to positively charged components within the cell, such as proteins in the nuclei and cytoplasm, through adsorption.[7][8]

More significantly for drug development professionals, this compound has been identified as a potential serine protease inhibitor.[7][8] By inhibiting these enzymes, it can interfere with protein synthesis and subsequent cell division.[7] The literature reports that this inhibitory effect can be reversed by cycloheximide, which is itself a known inhibitor of protein synthesis.[7][8] This suggests a complex interaction that warrants further investigation.

Caption: Postulated biological mechanism of this compound.

Analytical Methodologies

The identification and quantification of this compound, particularly in complex matrices like wastewater or dyed textiles, require advanced analytical techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS/MS), are powerful methods for its separation and detection.[13] UV-Visible spectroscopy is also commonly used for quantitative analysis, especially in adsorption studies.[13]

Caption: General analytical workflow for this compound.

Safety and Handling

According to available safety data, this compound is considered hazardous. It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[14] GHS classifications indicate it causes serious eye irritation and is harmful to aquatic life with long-lasting effects.[15]

Table 4: Safety and Hazard Information

| Category | Information |

| GHS Hazard Statements | H319: Causes serious eye irritation.[15]H412: Harmful to aquatic life with long lasting effects.[15] |

| Primary Hazards | Harmful if swallowed.[14]Irritating to eyes, skin, and mucous membranes.[14] |

| Personal Protective Equipment | Chemical safety goggles, rubber gloves, protective clothing.[14][16] |

| Engineering Controls | Use only in a chemical fume hood. Ensure adequate ventilation to minimize dust.[14] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes.[14] |

| First Aid (Skin) | Wash with plenty of soap and water.[14] |

| Disposal | Must be handled as hazardous waste in accordance with local and national regulations.[17][18] |

Researchers and laboratory personnel must handle this chemical with care, utilizing appropriate personal protective equipment and engineering controls to minimize exposure.[14][16]

References

- 1. sdinternational.com [sdinternational.com]

- 2. colorantsgroup.com [colorantsgroup.com]

- 3. Acid violet 90 | 6408-29-3 [chemicalbook.com]

- 4. specialchem.com [specialchem.com]

- 5. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 6. specialchem.com [specialchem.com]

- 7. This compound | 6408-29-3 | FA41285 | Biosynth [biosynth.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. khushidyechem.com [khushidyechem.com]

- 10. Cas 6408-29-3,Chromate(3-),bis[4-[2-[4,5-dihydro-3-methyl-5-(oxo-kO)-1-phenyl-1H-pyrazol-4-yl]diazenyl-kN1]-3-(hydroxy-kO)-1-naphthalenesulfonato(3-)]-,sodium hydrogen (1:2:1) | lookchem [lookchem.com]

- 11. CAS 6408-29-3: C.I. This compound | CymitQuimica [cymitquimica.com]

- 12. hztya.com [hztya.com]

- 13. researchgate.net [researchgate.net]

- 14. cncolorchem.com [cncolorchem.com]

- 15. C.I. This compound | C40H30CrN8Na2O10S2 | CID 136496748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. www2.pcad.edu [www2.pcad.edu]

- 17. Acid violet 90 - Safety Data Sheet [chemicalbook.com]

- 18. echemi.com [echemi.com]

Acid Violet 90: A Technical Guide to Solubility in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Qualitative Solubility

Multiple sources confirm that Acid Violet 90 is soluble in both water and ethanol (B145695).[1][3][4][6][7] The resulting solutions exhibit distinct colors; aqueous solutions are typically bluish-red, while ethanolic solutions are described as yellow-light purple.[4][8] It is important to note that some sources suggest that aqueous solutions of similar dyes may experience precipitation if left standing for extended periods.[7]

| Solvent | Qualitative Solubility | Color of Solution |

| Water | Soluble[1][2][5][6] | Bluish-Red[4] |

| Ethanol | Soluble[1][4][7] | Yellow-Light Purple[8] |

Experimental Protocol: Determination of Solubility

The following is a generalized, comprehensive protocol for the quantitative determination of this compound solubility in water and ethanol. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To quantify the solubility of this compound in water and ethanol at a specified temperature (e.g., 25°C).

Materials:

-

This compound (powder)

-

Deionized Water

-

Absolute Ethanol

-

Volumetric flasks

-

Beakers

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.45 µm pore size)

-

UV-Vis Spectrophotometer

-

Analytical balance

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent (water or ethanol) in a beaker. The excess is crucial to ensure saturation.

-

Place the beaker in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully transfer an aliquot of the supernatant to a centrifuge tube.

-

Centrifuge the sample to pellet any remaining suspended solid particles.

-

-

Sample Preparation for Analysis:

-

Draw the clear supernatant from the centrifuged sample using a syringe.

-

Attach a syringe filter (0.45 µm) to the syringe and filter the solution into a clean, dry volumetric flask. This step removes any fine, undissolved particles.

-

Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of a UV-Vis spectrophotometer. The dilution factor must be accurately recorded.

-

-

Quantitative Analysis by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted, saturated sample.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the solvent at the specified temperature, typically expressed in g/L or mg/mL.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Biological Activity and Signaling Pathways

A review of available toxicological data indicates that this compound is primarily of interest for its industrial applications rather than for its biological activity in the context of drug development. Safety data sheets suggest that it may cause skin and eye irritation.[1] There is no evidence in the reviewed literature to suggest that this compound plays a role in or is used to study specific biological signaling pathways. While mutagenicity data has been reported, this is within the scope of safety and toxicological assessment rather than a targeted biological effect for therapeutic purposes.[3] Therefore, a signaling pathway diagram is not applicable.

References

- 1. echemi.com [echemi.com]

- 2. Genotoxic and antibutyrylcholinesterasic activities of acid violet 7 and its biodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cncolorchem.com [cncolorchem.com]

- 4. sdc.org.uk [sdc.org.uk]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. cir-safety.org [cir-safety.org]

- 7. C.I. This compound | C40H30CrN8Na2O10S2 | CID 136496748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acid violet 90 - Safety Data Sheet [chemicalbook.com]

Spectroscopic Analysis of Acid Violet 90: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for the characterization of Acid Violet 90 (C.I. 18762), a monoazo 1:2 metal complex dye. Due to the limited availability of comprehensive public domain spectroscopic data for this specific dye, this guide presents a combination of known values for this compound and representative data from closely related compounds to illustrate the expected spectroscopic behavior.

Introduction to this compound

This compound is a synthetic dye used in various industrial applications, including textile and leather dyeing. Its molecular structure, a chromium complex of a sulfonated azo dye, dictates its characteristic spectroscopic properties. Understanding these properties is crucial for quality control, quantitative analysis, and research into its interactions with various substrates.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. For clarity and comparative purposes, quantitative information is presented in tabular format.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for the quantitative analysis of colored compounds like this compound. The absorption of light in the visible region is responsible for its violet color.

Table 1: UV-Visible Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Maximum Absorption Wavelength (λmax) | 526 nm | |

| Molar Absorptivity (ε) | Data not available | - |

| Solvent | Water |

Note: The molar absorptivity is a crucial parameter for quantitative analysis using the Beer-Lambert law, but a specific value for this compound was not found in the reviewed literature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. While a specific, fully-interpreted FTIR spectrum for this compound is not publicly available, the expected characteristic absorption bands can be inferred from its known structural components (azo group, sulfonic acid group, aromatic rings, and metal coordination).

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 | O-H stretching (from water of hydration or hydroxyl groups) |

| 3100 - 3000 | Aromatic C-H stretching |

| 1650 - 1550 | N=N stretching (azo group) |

| 1600 - 1450 | Aromatic C=C stretching |

| 1250 - 1150 | S=O stretching (sulfonic acid group) |

| 1050 - 1000 | S-O stretching (sulfonic acid group) |

| 600 - 400 | Metal-Oxygen/Nitrogen stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the paramagnetic nature of the chromium (III) ion in the this compound complex, obtaining high-resolution NMR spectra can be challenging, often resulting in broadened signals. No public NMR data for this compound was found. The expected chemical shifts for the organic ligand portion can be predicted based on similar aromatic and heterocyclic structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For a large, complex molecule like this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques. A specific fragmentation pattern for this compound is not available.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of water-soluble dyes like this compound.

UV-Visible Spectrophotometry Protocol for Quantitative Analysis

Objective: To determine the concentration of this compound in an aqueous solution.

Materials:

-

This compound standard

-

Distilled or deionized water

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound standard (e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with distilled water to prepare a stock solution of known concentration.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serially diluting the stock solution in 10 mL volumetric flasks.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the λmax of this compound (526 nm).

-

Blank Measurement: Fill a cuvette with distilled water (the blank) and place it in the spectrophotometer. Zero the absorbance.

-

Measurement of Standards: Measure the absorbance of each standard solution, starting from the least concentrated. Rinse the cuvette with the next standard solution before filling it.

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship according to the Beer-Lambert law.

-

Measurement of Unknown Sample: Measure the absorbance of the unknown sample solution.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the unknown sample.

FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound solid sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample holder

Procedure (KBr Pellet Method):

-

Sample Preparation: Dry the this compound sample and KBr to remove any moisture.

-

Grinding: Add a small amount of the sample (1-2 mg) to the mortar with about 100-200 mg of KBr. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to the pellet press die. Apply pressure to form a thin, transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background scan with an empty sample compartment.

-

Sample Scan: Run the sample scan to obtain the FTIR spectrum.

-

Data Analysis: Process the spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

The following diagrams illustrate key concepts and workflows in the spectroscopic analysis of this compound.

Caption: A generalized workflow for the spectroscopic analysis of a dye sample.

Caption: The relationship between absorbance and concentration as described by the Beer-Lambert Law.

An In-depth Technical Guide to the Mechanism of Action for Acid Violet 90 as a Dye

This technical guide provides a comprehensive overview of the core mechanism of action for C.I. Acid Violet 90, a pre-metallized acid dye widely utilized in the textile and leather industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, dyeing kinetics, and thermodynamic characteristics that govern its application on protein-based substrates such as wool, silk, and nylon.

Physicochemical Properties of this compound

This compound is a water-soluble anionic dye belonging to the monoazo class, complexed with chromium to enhance its fastness properties.[1][2][3] Its chemical structure, characterized by sulfonic acid groups, is fundamental to its classification as an acid dye and its affinity for protein fibers.[4] These groups ionize in aqueous solutions, imparting a negative charge to the dye molecule.

Several molecular formulas are reported for this compound, including C₂₀H₁₅N₄NaO₅S and C₄₀H₂₇CrN₈Na₂O₁₀S₂.[5][6] This discrepancy may arise from different complexation states or the presence of additives in commercial formulations. For the purpose of this guide, the fundamental structure is that of a 1:2 chromium complex.[2]

Table 1: General Physicochemical Properties of this compound

| Property | Value/Description | References |

| C.I. Name | This compound | [1] |

| C.I. Number | 18762 | [2] |

| CAS Number | 6408-29-3 | [2][5] |

| Chemical Class | Monoazo, 1:2 Metal Complex | [2] |

| Appearance | Reddish-purple to violet powder | [3][7] |

| Solubility | Soluble in water and ethanol | [7] |

| Hue | Reddish Violet | [2] |

Mechanism of Action: Dye-Fiber Interaction

The dyeing of protein fibers like wool and silk with this compound is governed by a multi-step process primarily driven by electrostatic interactions under acidic conditions. The mechanism can be broken down into three key phases: adsorption, diffusion, and fixation.

-

Adsorption: In an acidic dyebath (typically pH 4-6), the amino groups (-NH₂) in the protein fibers (wool, silk, nylon) become protonated, acquiring a positive charge (-NH₃⁺).[8] The anionic this compound molecules, with their negatively charged sulfonate groups (-SO₃⁻), are then attracted to these cationic sites on the fiber surface.

-

Diffusion: A concentration gradient is established between the dye in the solution and the dye on the fiber surface, driving the diffusion of the dye molecules from the surface into the amorphous regions of the fiber structure. This process is temperature-dependent, with higher temperatures increasing the kinetic energy of the dye molecules and promoting fiber swelling, which facilitates dye penetration.

-

Fixation: Once inside the fiber, this compound forms stable bonds with the polymer chains. The primary forces of attraction are:

-

Ionic Bonds (Electrostatic Interactions): The strong attraction between the anionic sulfonate groups of the dye and the protonated amino groups of the fiber. This is the dominant binding mechanism.

-

Hydrogen Bonds: Formation of hydrogen bonds between suitable atoms on the dye molecule and the fiber.

-

Van der Waals Forces: Weaker, short-range intermolecular forces that contribute to the overall affinity of the dye for the fiber.

-

The presence of the chromium complex in this compound enhances the stability of the dye molecule and its fastness to light and washing.[2]

Figure 1: Simplified signaling pathway of this compound interaction with protein fibers.

Quantitative Data and Performance Characteristics

The efficiency and quality of dyeing with this compound are evaluated through various quantitative parameters, including fastness ratings, exhaustion, and fixation rates.

Table 2: Fastness Properties of this compound

| Fastness Test | Rating (Scale 1-5 or 1-8 for light) | Standard | References |

| Light Fastness | 5-6 (on a scale of 1-8) | ISO 105-B02 | [2] |

| Washing Fastness | 4-5 | ISO 105-C06 | [2] |

| Perspiration Fastness | 4-5 | ISO 105-E04 | [1] |

| Soaping | Fading: 2-3, Staining: 4-5 | ISO 105-C10 | [1] |

| Seawater Fastness | 4-5 | ISO 105-E02 | [1] |

Note: Fastness ratings can vary depending on the substrate, dye concentration, and finishing processes.

The superior exhaustion rate of this compound, often exceeding 90% under optimal conditions, makes it an efficient choice for industrial applications.[9]

Experimental Protocols

General Protocol for Exhaust Dyeing of Wool with this compound

This protocol outlines a typical laboratory procedure for dyeing wool yarn or fabric with this compound.

Figure 2: Experimental workflow for exhaust dyeing of wool with this compound.

Spectrophotometric Determination of Dye Concentration

To determine the concentration of this compound in a solution, a UV-Visible spectrophotometer is used.

-

Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a stock solution of known concentration.

-

Create a Calibration Curve: Prepare a series of standard solutions of decreasing concentration by diluting the stock solution. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration.

-

Measure Sample Absorbance: Measure the absorbance of the unknown sample solution at the same λmax.

-

Determine Concentration: Use the calibration curve to determine the concentration of the unknown sample.

Figure 3: Workflow for spectrophotometric determination of dye concentration.

Conclusion

The mechanism of action of this compound as a dye for protein fibers is a well-understood process rooted in the principles of physical chemistry. The electrostatic attraction between the anionic dye and the protonated protein fibers under acidic conditions is the primary driving force for dyeing. The performance of this compound, including its high exhaustion rate and good fastness properties, is enhanced by its pre-metallized nature. For researchers and professionals in drug development, the principles of dye-protein interaction and the methodologies for quantifying these interactions can provide valuable insights into the binding of small molecules to biological macromolecules. Further research to determine the specific thermodynamic and kinetic parameters for this compound on various substrates would allow for more precise modeling and optimization of the dyeing process.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. colorantsgroup.com [colorantsgroup.com]

- 3. hztya.com [hztya.com]

- 4. Skyacido® this compound - Buy acid dyes violet 90 for nylon, acid dyes violet 90 for silk, acid dyes cas no .6408-29-3 Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. Ritan this compound Acid Bordeaux MB 100% Wool Silk Leather Dye - Acid Dye and this compound Dye [ritanchem.en.made-in-china.com]

- 7. Acid violet 90 | 6408-29-3 [chemicalbook.com]

- 8. hztya.com [hztya.com]

- 9. china-dye.com [china-dye.com]

A Technical Guide to the Historical Synthesis of C.I. Acid Violet 90

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical chemical synthesis of C.I. Acid Violet 90 (C.I. 18762), a significant monoazo chromium complex dye. The synthesis is a well-established multi-step process involving diazotization, azo coupling, and subsequent metal complexation. This document provides a detailed examination of these core reactions, presenting quantitative data, experimental protocols, and visual representations of the synthesis pathway.

Core Synthesis Overview

The manufacturing of C.I. This compound is historically centered around a three-stage process.[1][2] The synthesis commences with the diazotization of an aromatic amine, specifically 4-amino-3-hydroxynaphthalene-1-sulfonic acid. This is followed by an azo coupling reaction with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the chromophore. The final stage involves the formation of a stable 1:2 chromium complex, which imparts the characteristic color and fastness properties to the dye.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each stage of the synthesis. These values are compiled from historical literature and patents concerning analogous azo dye and metal complex syntheses, providing a representative overview of the reaction conditions.

Table 1: Diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic Acid

| Parameter | Value/Range | Notes |

| Reactant Molar Ratio (Amine:NaNO₂) | 1 : 1 to 1 : 1.1 | A slight excess of sodium nitrite (B80452) ensures complete diazotization. |

| Temperature | 0 - 5 °C | Low temperature is critical to prevent the decomposition of the unstable diazonium salt. |

| Reaction Time | 30 - 60 minutes | Reaction completion can be monitored by the absence of the primary aromatic amine. |

| Acidic Medium | Hydrochloric Acid or Sulfuric Acid | A strong acidic medium is necessary for the in-situ generation of nitrous acid. |

Table 2: Azo Coupling Reaction

| Parameter | Value/Range | Notes |

| Reactant Molar Ratio (Diazo:Coupler) | ~ 1 : 1 | |

| Temperature | 0 - 10 °C | The reaction is typically carried out at low temperatures. |

| pH | 8 - 10 | A weakly alkaline pH is required to activate the coupling component. |

| Reaction Time | 1 - 2 hours | Stirring is continued to ensure complete coupling. |

Table 3: Formation of 1:2 Chromium Complex

| Parameter | Value/Range | Notes |

| Reactant Molar Ratio (Azo Dye:Chromium Salt) | 2 : 1 | For the formation of a 1:2 complex. |

| Temperature | 95 - 135 °C | Elevated temperatures are often required for metallization. |

| Pressure | 1.8 - 2 bar | Some processes may be conducted under pressure. |

| pH | 6 - 7 (initially), may be adjusted | The pH is controlled to facilitate complex formation. |

| Reaction Time | 4 - 6 hours | |

| Chromium Source | Chromium(III) sulfate (B86663) or other Cr(III) salts |

Experimental Protocols

The following are detailed experimental methodologies for the key stages in the synthesis of C.I. This compound, based on established chemical principles and historical data.

Stage 1: Diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic Acid

-

Preparation of the Amine Suspension: In a suitable reaction vessel, a molar equivalent of 4-amino-3-hydroxynaphthalene-1-sulfonic acid is suspended in water. Concentrated hydrochloric acid is then added to form the amine salt. The mixture is cooled to 0-5 °C in an ice bath with continuous stirring.

-

Preparation of Sodium Nitrite Solution: In a separate beaker, a slight molar excess (approximately 1.05 equivalents) of sodium nitrite is dissolved in cold water.

-

Diazotization: The cold sodium nitrite solution is added dropwise to the stirred amine salt suspension. The temperature of the reaction mixture must be maintained between 0 and 5 °C throughout the addition.

-

Completion of Reaction: After the addition of sodium nitrite is complete, the mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt and is used immediately in the next stage.

Stage 2: Azo Coupling

-

Preparation of the Coupling Component Solution: In a separate reaction vessel, one molar equivalent of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is dissolved in an aqueous solution of sodium hydroxide (B78521) to achieve a pH of 8-10. The solution is then cooled to 0-10 °C.

-

Coupling Reaction: The freshly prepared cold diazonium salt solution from Stage 1 is slowly added to the cold solution of the coupling component with vigorous stirring. The pH of the mixture is maintained in the alkaline range (pH 8-10) by the addition of sodium hydroxide solution as needed.

-

Formation of the Azo Dye: A colored precipitate of the monoazo dye will form. The reaction mixture is stirred for an additional 1-2 hours at low temperature to ensure the completion of the coupling.

-

Isolation of the Azo Dye: The precipitated azo dye is isolated by filtration and washed with cold water.

Stage 3: Formation of the 1:2 Chromium Complex

-

Preparation of the Reaction Mixture: The isolated and washed monoazo dye (2 molar equivalents) is suspended in water. A chromium(III) salt, such as chromium(III) sulfate (1 molar equivalent), is then added.

-

Complexation Reaction: The pH of the mixture is adjusted to approximately 6-7, and the temperature is raised to 95-135 °C. In some historical protocols, this step is carried out under pressure (1.8-2 bar). The reaction mixture is maintained at this temperature for 4-6 hours with continuous stirring.

-

Completion and Isolation: The completion of the metallization can be monitored by chromatographic techniques. Once the reaction is complete, the mixture is cooled, and the pH is adjusted to neutral. The C.I. This compound dye is then isolated by salting out with sodium chloride, followed by filtration.

-

Drying: The final product is dried in a vacuum oven.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key stages in the synthesis of C.I. This compound.

Caption: Overall synthesis pathway of C.I. This compound.

Caption: Experimental workflow for the synthesis of C.I. This compound.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Acid Violet 90 in the Laboratory

For researchers, scientists, and drug development professionals, a comprehensive understanding of the hazards associated with laboratory chemicals is paramount. This in-depth guide provides a technical overview of the safety and handling precautions for Acid Violet 90, a synthetic dye used in various scientific applications.

This document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of research. All personnel handling this compound must be thoroughly familiar with its potential hazards and the prescribed safety protocols.

Hazard Identification and Classification

This compound is classified as a substance that may cause skin and eye irritation.[1][2] Ingestion may be harmful and can lead to gastrointestinal discomfort.[1] It is also important to note that dust inhalation may irritate the respiratory tract.[1] While comprehensive toxicological data is not widely available, the potential for adverse health effects necessitates stringent adherence to safety measures.

Personal Protective Equipment (PPE)

The consistent use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets.

| Body Part | Personal Protective Equipment | Specifications and Remarks |

| Eyes/Face | Safety goggles or chemical safety glasses | Must provide a complete seal around the eyes.[1][3] |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for integrity before each use.[1] |

| Lab coat or protective clothing | Should be worn at all times in the laboratory.[4][5] | |

| Respiratory | NIOSH/MSHA-approved respirator | Required when engineering controls are insufficient or during spill cleanup.[4][5] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][5]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

-

Store away from incompatible materials such as strong oxidizing and reducing agents.[1]

-

Preserve in light-resistant containers.[1]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial. The following tables outline the recommended first-aid measures and fire-fighting procedures.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Ingestion | If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1] |

Fire-Fighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5] |

| Unsuitable Extinguishing Media | No information available. |

| Specific Hazards | May emit toxic fumes under fire conditions.[4] Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source is a potential dust explosion hazard.[4] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5] |

Accidental Release Measures

In the case of a spill, the following workflow should be implemented to ensure a safe and effective cleanup.

Hazard Management Logic

The safe use of any chemical in the laboratory is predicated on a logical flow from understanding the hazards to implementing appropriate controls. The following diagram illustrates this relationship for this compound.

Toxicological Information

While specific quantitative toxicological data such as LD50 and LC50 values for this compound are not consistently available in public records, the primary hazards are identified as irritation and potential harm upon ingestion.[1] Chronic exposure may have adverse effects on the liver.[5] Target organs include the blood, eyes, kidneys, liver, lungs, respiratory system, and skin.[5]

Conclusion

The safe handling of this compound in a laboratory setting is achievable through a combination of awareness, proper equipment, and adherence to established protocols. By understanding the potential hazards and implementing the control measures outlined in this guide, researchers can minimize risks and maintain a safe working environment. It is imperative that all laboratory personnel receive training on these procedures before working with this chemical. This guide should be used in conjunction with the most current Safety Data Sheet provided by the manufacturer.

References

An In-depth Technical Guide to Acid Violet 90: Synonyms and Alternative Names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms, alternative names, and chemical identifiers for Acid Violet 90. The information is intended to assist researchers, scientists, and professionals in drug development in accurately identifying this compound across various databases, publications, and commercial listings.

Chemical Identity and Nomenclature

This compound is a synthetic dye belonging to the monoazo 1:2 metal complex class.[1] It is characterized by its reddish-violet hue and is soluble in water.[1] The dye is primarily used in the textile, leather, and paper industries.[1]

Table of Synonyms, Trade Names, and Identifiers

For clarity and ease of comparison, the various names and identifiers for this compound are summarized in the table below.

| Category | Name/Identifier | Notes |

| Common Name | This compound | |

| C.I. Name | C.I. This compound | [2][3] |

| C.I. 18762 | [1][3] | |

| C.I. 18761 | Also referred to as C.I. Acid Red 201[4][5] | |

| CAS Registry Number | 6408-29-3 | [1][2][3][4][6] |

| EC Number | 229-052-4 | [2][7] |

| IUPAC Name | disodium;chromium;3-hydroxy-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]naphthalene-1-sulfonate;3-hydroxy-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate | [7] |

| Chemical Formula | C40H27CrN8O10S2.2Na | [2][5] |

| C20H15ClN4NaO5S | [3][8] | |

| C40H30CrN8Na2O10S2 | [7] | |

| Trade Names | Acidol Bordeaux MB | [8] |

| Ambilan Bordeaux MB | [4] | |

| Basantol Bordeaux 415 | [4][5] | |

| Bordeaux MB | [3][4] | |

| Cololan Bordeaux MB | [5][8] | |

| Cromoxyl Red SB | [5][9][10] | |

| Dyalan Bordeauxs-B | [5][9][10] | |

| Intralan Bordeaux MB | [8] | |

| Navidol Bordeaux MB | [5] | |

| Neutral Bordeaux M-B | [11] | |

| Neutral Bordeaux D-GN | [11] | |

| Neutral Bordeaux D-BN | [11] | |

| Neutrilan Bordeaux M-B | [5] | |

| Orcolan Nuetral Bordeaux BSB | [8] | |

| Rylan Bordeaux B | [5][10] | |

| Simacid Brodeaux 24909 | [5] | |

| Triasolan Bordeaux D2B | [5] | |

| Vopsider Bordeaux MMB | [5] | |

| Other Synonyms | Acid Red 201 | [4][5][10] |

| Acid Rubine M-B | [3] | |

| Acid Violet MB | [11] | |

| C.I.Acid Red 201 | [4][5] | |

| Chromate (3-), bis[4-[2-[4,5-dihidro-3-metil-5-(oxo-kO)-1-fenil-1H-pirazol-4-il]diazenil-kN | [4] | |

| Disodium hydrogen bis(4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonato(3-))chromate(3-) | [7][12] | |

| Inochrome Pink N | [5][10] | |

| Violet 90 | [9][10] |

Experimental Applications and Protocols

While primarily an industrial dye, this compound may be encountered in research contexts, particularly in studies related to textile science, environmental science, and analytical chemistry.

Experimental Workflow: Dye Adsorption Studies

A common research application involving dyes like this compound is the study of their removal from wastewater using various adsorbent materials. A generalized experimental workflow for such a study is outlined below.

A detailed protocol for such an experiment would typically involve:

-

Preparation of Adsorbent: This could involve synthesis, activation, or purification of the material under investigation.

-

Preparation of Dye Stock Solution: A concentrated solution of this compound is prepared in deionized water.

-

Adsorption Experiments: A known mass of the adsorbent is added to a series of this compound solutions of varying concentrations, pH, and temperature. The mixtures are agitated for specific time intervals.

-

Sample Analysis: At predetermined times, aliquots of the solution are withdrawn, centrifuged, and the concentration of the remaining dye is determined using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum wavelength.

-

Data Analysis: The amount of dye adsorbed per unit mass of adsorbent is calculated. The data is then fitted to various kinetic and isotherm models to understand the adsorption mechanism.

Relationships Between Identifiers and Synonyms

The various names and identifiers for this compound are interconnected. The following diagram illustrates these relationships, with the common name at the core.

This diagram visually separates the core chemical identifiers from the various synonyms and trade names, providing a clear map of the compound's naming conventions. Understanding these relationships is crucial for conducting thorough literature and database searches. conventions. Understanding these relationships is crucial for conducting thorough literature and database searches.

References

- 1. colorantsgroup.com [colorantsgroup.com]

- 2. Acid violet 90 - Safety Data Sheet [chemicalbook.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Acid violet 90 | 6408-29-3 [chemicalbook.com]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C.I. This compound | C40H30CrN8Na2O10S2 | CID 136496748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 9. echemi.com [echemi.com]

- 10. This compound | CAS#:6408-29-3 | Chemsrc [chemsrc.com]

- 11. hztya.com [hztya.com]

- 12. chemnet.com [chemnet.com]

In-Depth Technical Guide: Photodegradation Properties of Acid Violet 90

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Violet 90 (AV 90) is a synthetic monoazo dye belonging to the acid dye class, characterized by the presence of one or more sulfonic acid groups. These dyes are widely utilized in the textile, leather, and paper industries due to their vibrant color and water solubility. However, the release of effluents containing these dyes into aquatic ecosystems poses a significant environmental challenge. The complex aromatic structure of this compound makes it resistant to conventional wastewater treatment methods, leading to persistent water pollution. Advanced Oxidation Processes (AOPs), particularly photodegradation, have emerged as promising technologies for the effective removal and mineralization of such recalcitrant dyes.

This technical guide provides a comprehensive overview of the photodegradation properties of this compound. It details various AOPs, including photo-Fenton and photocatalytic processes, and presents the available quantitative data on their efficiency. Furthermore, this guide outlines detailed experimental protocols for conducting photodegradation studies and discusses the potential degradation pathways of this compound.

Photodegradation Mechanisms of this compound

The photodegradation of this compound primarily involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. These radicals attack the chromophoric azo bond (-N=N-) and the aromatic rings of the dye molecule, leading to its decolorization and eventual mineralization into simpler, less harmful compounds like CO2, H2O, and inorganic ions.

Several AOPs can be employed to generate these ROS, with the most studied for this compound and similar dyes being:

-

Photo-Fenton Process: This process utilizes the combination of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions and irradiation with visible or UV light. The Fenton reaction (Fe²⁺ + H₂O₂) generates hydroxyl radicals. Light irradiation enhances the process by photoreducing Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals.

-

Heterogeneous Photocatalysis: This method employs semiconductor materials, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), as photocatalysts. When irradiated with light of energy greater than their band gap, electron-hole pairs are generated. These charge carriers react with water and dissolved oxygen to produce hydroxyl radicals and superoxide (B77818) radicals (•O₂⁻), which then degrade the dye molecules.

-

Catalytic Ozonation: This process involves the use of ozone in the presence of a catalyst, such as cerium oxide (CeO₂) or zinc oxide (ZnO), to enhance the generation of hydroxyl radicals from ozone decomposition.

Quantitative Data on this compound Photodegradation

The efficiency of this compound degradation is influenced by several factors, including the type of AOP, catalyst type and dosage, initial dye concentration, pH of the solution, and the intensity and wavelength of the light source. The following tables summarize the available quantitative data from various studies.

Photo-Fenton Degradation of this compound

| Parameter | Optimal Value | Reference |

| Initial Dye Concentration | 12.50 x 10⁻⁵ M | |

| FeSO₄ Concentration | 3.33 x 10⁻⁵ M | |

| H₂O₂ Concentration | 1.0 mL (of 6% solution) | |

| pH | 3.0 | |

| Light Source | 200W Tungsten lamp | |

| Kinetic Data | ||

| Reaction Order | First-order | |

| Rate Constant (k) | 11.27 x 10⁻² sec⁻¹ | |

| Mineralization | 29% in 180 seconds |

Catalytic Ozonation of this compound

| Catalyst | Catalyst Dose | Ozone Dose | pH | Reaction Time | Removal Efficiency (%) | Kinetic Model | Rate Constant (k) (min⁻¹) | Reference |

| n.CeO₂ | 50 mg/L | 600 mg/L | 3 | 10 min | 97.04 | First-order | 0.3435 | [1] |

| n.ZnO | 30 mg/L | 600 mg/L | 3 | 10 min | 96.2 | First-order | 0.3551 | [1] |

| n.CeO₂/n.ZnO | 30 mg/L | 600 mg/L | 3 | 10 min | 95.7 | First-order | 0.3226 | [1] |

Note: While specific quantitative data for the photocatalytic degradation of this compound using TiO₂ and ZnO is limited in the reviewed literature, studies on similar azo dyes suggest high degradation efficiencies are achievable under optimized conditions.

Experimental Protocols

This section provides detailed methodologies for conducting photodegradation experiments on this compound.

Preparation of Reagents and Stock Solutions

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 g/L) by dissolving a precisely weighed amount of the dye powder in deionized water. Store the solution in a dark container to prevent photodegradation.

-

Catalyst Suspension: For heterogeneous photocatalysis, prepare a suspension of the photocatalyst (e.g., TiO₂ or ZnO) in deionized water at a desired concentration (e.g., 1 g/L).

-

Fenton Reagents: For the photo-Fenton process, prepare fresh solutions of ferrous sulfate (B86663) (FeSO₄) and hydrogen peroxide (H₂O₂).

-

pH Adjustment: Use dilute solutions of sulfuric acid (H₂SO₄) or sodium hydroxide (B78521) (NaOH) to adjust the pH of the reaction mixture.

Photoreactor Setup

A typical batch photoreactor setup consists of the following components:

-

Reaction Vessel: A borosilicate glass beaker or a quartz reactor of appropriate volume. Quartz is preferred for experiments using UV light due to its high transparency in the UV range.

-

Light Source: A light source that emits in the desired wavelength range (UV or visible). Common sources include mercury vapor lamps, xenon lamps, or tungsten lamps. The lamp is typically placed in a cooling jacket to prevent overheating of the reaction solution.

-

Magnetic Stirrer: To ensure the homogeneity of the reaction mixture and uniform suspension of the photocatalyst.

-

Aeration System (Optional): An air pump or bubbler can be used to supply oxygen, which acts as an electron scavenger and promotes the formation of superoxide radicals.

General Experimental Procedure for Photocatalytic Degradation

-

Preparation of Reaction Mixture: In the reaction vessel, add a specific volume of the this compound stock solution and dilute with deionized water to achieve the desired initial concentration.

-

pH Adjustment: Adjust the pH of the dye solution to the desired value using H₂SO₄ or NaOH.

-

Catalyst Addition: Add the required amount of the photocatalyst (e.g., TiO₂, ZnO) or Fenton reagents (FeSO₄ and H₂O₂).

-

Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye molecules and the catalyst surface.

-

Initiation of Photodegradation: Turn on the light source to initiate the photodegradation reaction. Start a timer simultaneously.

-

Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture.

-

Sample Preparation for Analysis: Immediately after collection, centrifuge or filter the samples to remove the catalyst particles.

-

Analysis: Analyze the supernatant to determine the residual concentration of this compound.

Analytical Method: UV-Vis Spectrophotometry

The concentration of this compound in the samples can be determined using a UV-Vis spectrophotometer.

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning the absorbance of a known concentration of the dye solution over a range of wavelengths (typically 400-700 nm). For this compound, the λmax is approximately 540 nm.

-

Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Concentration Measurement: Measure the absorbance of the collected samples at the λmax. Use the calibration curve to determine the concentration of this compound in each sample.

-

Degradation Efficiency Calculation: The degradation efficiency (%) can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.

Visualization of Pathways and Workflows

Proposed Photodegradation Pathway of this compound

The degradation of azo dyes like this compound by advanced oxidation processes is believed to proceed through the cleavage of the azo bond, followed by the fragmentation of the resulting aromatic amines and other intermediates into smaller organic molecules, and ultimately, mineralization to CO₂, H₂O, and inorganic ions.

Caption: Proposed photodegradation pathway of this compound.

Experimental Workflow for Photocatalytic Degradation

The following diagram illustrates the typical workflow for a photocatalytic degradation experiment.

Caption: Experimental workflow for photocatalytic degradation.

Photo-Fenton Reaction Mechanism

The generation of hydroxyl radicals in the photo-Fenton process is a cyclic mechanism.

Caption: Photo-Fenton reaction mechanism for dye degradation.

Conclusion

The photodegradation of this compound through advanced oxidation processes, particularly the photo-Fenton process and catalytic ozonation, has been shown to be an effective method for its removal from aqueous solutions. The efficiency of these processes is highly dependent on key operational parameters such as pH, catalyst concentration, and initial dye concentration. While quantitative data for photocatalysis with TiO₂ and ZnO specifically for this compound is not extensively available, the principles and successful application for similar azo dyes suggest its high potential.

Further research is warranted to elucidate the detailed degradation pathway and identify the intermediate products formed during the photodegradation of this compound. This will provide a more complete understanding of the process and ensure the complete mineralization of the dye into non-toxic end products. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals working on the remediation of dye-contaminated wastewater.

References

Unraveling the Core: A Technical Guide to the Metal Complex Structure of Acid Violet 90

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Violet 90, identified by the Colour Index Number C.I. 18762 and CAS Registry Number 6408-29-3, is a significant member of the metal-complex azo dye class.[1] Renowned for its vibrant reddish-purple hue, it finds extensive application in the dyeing of protein fibers such as wool and silk, as well as polyamides.[1] Beyond its traditional use in the textile industry, the unique metal-ligand architecture of this compound presents a compelling subject for researchers in coordination chemistry and drug development, where metal complexes are increasingly explored for their therapeutic potential. This guide provides an in-depth technical overview of the core metal complex structure of this compound, consolidating available data and outlining experimental methodologies for its characterization.

Molecular Structure and Composition

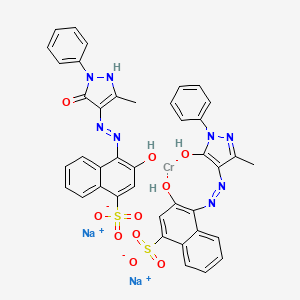

This compound is a 1:2 chromium complex.[1] This signifies that the central core of the molecule consists of a single chromium ion coordinated with two molecules of an organic azo dye ligand. The established molecular formula for the complete complex is C₄₀H₃₀CrN₈Na₂O₁₀S₂ , with a molecular weight of approximately 944.8 g/mol .[2]

The organic ligand is synthesized through the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, which is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1] The resulting azo compound acts as a tridentate ligand, coordinating with the chromium ion to form a stable complex.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 18762 | [1] |

| CAS Number | 6408-29-3 | [1][2] |

| Molecular Formula | C₄₀H₃₀CrN₈Na₂O₁₀S₂ | [2] |

| Molecular Weight | 944.8 g/mol | [2] |

| Appearance | Reddish purple powder | [3] |

| Solubility | Soluble in water | [1] |

Synthesis Pathway

The synthesis of this compound is a two-step process involving the formation of the organic ligand followed by metallization.

References

Methodological & Application

Application Notes and Protocols for Acid Violet 90 Staining in Histological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Violet 90, also known as C.I. This compound, is an anionic dye belonging to the acid dye category. In histological applications, it is utilized for staining nuclei and cytoplasm.[1] The principle of staining with acid dyes is based on the electrostatic attraction between the negatively charged dye molecules and positively charged tissue components, such as proteins, in an acidic environment.[2] This protocol provides a detailed methodology for the use of this compound in staining histological samples, which can be valuable for visualizing cellular morphology in various research and drug development contexts.

Principle of Staining

Acid dyes are sodium salts of sulfonic acids. In an acidic solution, the sulfonic acid groups (-SO3H) are ionized, rendering the dye molecule anionic (negatively charged). Concurrently, the amino groups in tissue proteins become protonated (positively charged). The electrostatic attraction between the anionic dye and the cationic tissue proteins results in the staining of these structures. The intensity and selectivity of the staining can be modulated by factors such as the pH of the staining solution, the concentration of the dye, and the use of differentiating agents.

Data Presentation

The following tables summarize the recommended concentrations and incubation times for the preparation of solutions and the staining protocol. These parameters may require optimization depending on the specific tissue type and desired staining intensity.

Table 1: Solution Preparation

| Solution | Component | Concentration/Volume | Role |

| This compound Staining Solution | This compound Powder | 0.1 g - 1.0 g | Staining Agent |

| Glacial Acetic Acid | 1.0 mL | Acidifier to protonate tissue proteins | |

| Distilled Water | 99.0 mL | Solvent | |

| 0.5% Acetic Acid Solution (Differentiator) | Glacial Acetic Acid | 0.5 mL | Differentiation (removal of excess stain) |

| Distilled Water | 99.5 mL | Solvent |

Table 2: Staining Protocol Parameters

| Step | Reagent | Incubation Time | Purpose |

| Deparaffinization and Rehydration | Xylene, Graded Alcohols, Water | Standard | Removal of paraffin (B1166041) and rehydration of tissue |

| Staining | This compound Staining Solution | 5 - 15 minutes | Staining of nuclei and cytoplasm |

| Rinsing | Distilled Water | Brief rinse | Removal of excess staining solution |

| Differentiation | 0.5% Acetic Acid Solution | 30 - 60 seconds | Removal of background staining |

| Dehydration | Graded Alcohols | Standard | Removal of water |

| Clearing | Xylene | Standard | Preparation for mounting |

| Mounting | Mounting Medium | N/A | Permanent preservation of the stained slide |

Experimental Protocols

This section provides a detailed, step-by-step protocol for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections with this compound.

Materials and Reagents:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

This compound (C.I. 6408-29-3)

-

Glacial Acetic Acid

-

Distilled Water

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Mounting medium (e.g., DPX)

-

Coplin jars or a staining rack

-

Microscope

Solution Preparation:

-

This compound Staining Solution (0.1% - 1.0% in 1% Acetic Acid):

-

Weigh 0.1 g to 1.0 g of this compound powder.

-

Dissolve the powder in 99.0 mL of distilled water.

-

Add 1.0 mL of glacial acetic acid.

-

Mix thoroughly until the dye is completely dissolved. Filter the solution before use to remove any undissolved particles.

-

-

0.5% Acetic Acid Solution:

-

Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.

-

Mix well.

-

Staining Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate slides in 95% ethanol for 3 minutes.

-

Hydrate slides in 70% ethanol for 3 minutes.

-

Rinse gently in running tap water for 5 minutes.

-

Finally, rinse in distilled water.

-

-

Staining:

-

Immerse the slides in the this compound staining solution for 5-15 minutes. The optimal time will depend on the tissue and desired staining intensity.

-

-

Rinsing:

-

Briefly rinse the slides in a bath of distilled water to remove excess stain.

-

-

Differentiation:

-

Immerse the slides in 0.5% acetic acid solution for 30-60 seconds. This step is crucial for removing background staining and enhancing contrast. Monitor the differentiation process microscopically to avoid over-differentiation.

-

-

Washing:

-

Rinse the slides in running tap water for 5 minutes to stop the differentiation process.

-

-

Dehydration:

-

Dehydrate the slides through graded alcohols: 70% ethanol (1 minute), 95% ethanol (1 minute), and two changes of 100% ethanol (2 minutes each).

-

-

Clearing:

-

Clear the slides in two changes of xylene for 3 minutes each.

-

-

Mounting:

-

Apply a drop of mounting medium to the tissue section and coverslip.

-

Expected Results:

-

Nuclei: Violet

-

Cytoplasm: Lighter violet or pinkish-violet

-

Collagen and Muscle: May stain varying shades of violet

Mandatory Visualizations

Signaling Pathway Diagram (Conceptual)

While this compound staining is a direct chemical process, the following diagram illustrates the conceptual pathway of electrostatic interaction which is the principle of this staining method.

Caption: Conceptual diagram of this compound staining mechanism.

Experimental Workflow Diagram

The following diagram outlines the key steps in the this compound staining protocol for histological samples.

Caption: Experimental workflow for this compound staining.

References

Preparation of Acid Violet 90 Staining Solution: A Detailed Guide for Researchers

Application Notes for Researchers, Scientists, and Drug Development Professionals

Acid Violet 90 is a synthetic acid dye that has found utility in various scientific applications, including as a stain in histological and cytological preparations.[1][2] Its ability to bind to proteins makes it suitable for staining cellular components such as nuclei and cytoplasm, providing contrast for microscopic examination.[2] This document provides a detailed protocol for the preparation of an this compound staining solution for use in biological research.

This compound is soluble in both water and ethanol (B145695).[3][4][5] The choice of solvent can influence the staining characteristics and intensity. The staining properties of this compound are also pH-dependent, with color changes observed upon the addition of acid or base.[3][4][5] Therefore, the pH of the staining solution may need to be optimized depending on the specific application and the tissue or cell type being stained.

Due to the limited availability of standardized protocols specifically for this compound in histological applications, the following protocol is based on general principles for the preparation of acid dye staining solutions. Researchers should consider this a starting point and may need to optimize the concentrations and solvent system for their specific experimental needs. It is recommended to perform preliminary tests on non-critical samples to determine the optimal staining parameters.

Safety Precautions: this compound is a chemical dye and should be handled with appropriate laboratory safety practices. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.

Quantitative Data Summary

The following table outlines a general formulation for a 0.1% (w/v) this compound staining solution. The concentration can be adjusted based on the desired staining intensity and the specific application.

| Component | Amount (for 100 mL) | Purpose |

| This compound Powder | 0.1 g | Staining agent |

| Distilled Water | 80 mL | Primary solvent |

| Ethanol (95%) | 20 mL | Co-solvent, aids in dye dissolution and tissue penetration |

| Glacial Acetic Acid | 0.5 - 1.0 mL (optional) | To acidify the solution and enhance staining of cytoplasmic elements |

Experimental Protocol: Preparation of 0.1% this compound Staining Solution

This protocol describes the preparation of 100 mL of a 0.1% this compound staining solution.

Materials:

-

This compound powder (CAS No. 6408-29-3)

-

Distilled or deionized water

-

Ethanol (95%)

-

Glacial Acetic Acid (optional)

-

Glass beaker (150 mL or 250 mL)

-

Graduated cylinders (100 mL and 25 mL)

-

Magnetic stirrer and stir bar

-

Weighing paper or boat

-

Analytical balance

-

Filter paper (e.g., Whatman No. 1) and funnel

-

Storage bottle (amber glass recommended)

Procedure:

-

Weighing the Dye: Carefully weigh 0.1 g of this compound powder using an analytical balance.

-

Preparing the Solvent: In a clean glass beaker, measure 80 mL of distilled water and 20 mL of 95% ethanol using graduated cylinders.

-

Dissolving the Dye:

-

Place the beaker with the water-ethanol mixture on a magnetic stirrer and add a stir bar.

-

Start stirring the solvent at a moderate speed.

-

Slowly add the weighed this compound powder to the vortex of the stirring solvent to prevent clumping.

-

Continue stirring until the dye is completely dissolved. This may take several minutes. Gentle warming (to no more than 50°C) can be used to facilitate dissolution if necessary.

-

-

Adjusting pH (Optional):

-

If an acidic staining solution is desired to enhance cytoplasmic staining, add 0.5 to 1.0 mL of glacial acetic acid to the solution while stirring. The optimal amount of acid may need to be determined empirically.

-

-

Filtering the Solution:

-

Once the dye is fully dissolved, turn off the stirrer and remove the stir bar.

-

Filter the staining solution through filter paper into a clean, labeled storage bottle. This will remove any undissolved particles or impurities.

-

-

Storage:

-

Store the this compound staining solution in a tightly capped amber glass bottle at room temperature. Protect the solution from light to ensure its stability.

-

Workflow Diagram

References

Application Notes and Protocols for Dyeing Wool and Silk Fibers with Acid Violet 90

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Acid Violet 90, a monoazo metal complex dye, for dyeing wool and silk fibers in a research setting. The information is intended to guide researchers in achieving reproducible and consistent results for applications such as tissue staining, cellular structure visualization, and other experimental procedures where precise coloration of protein-based fibers is required.

Properties of this compound